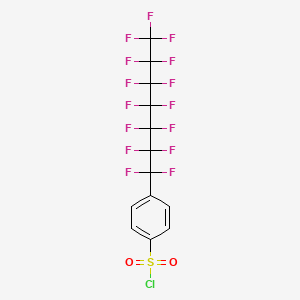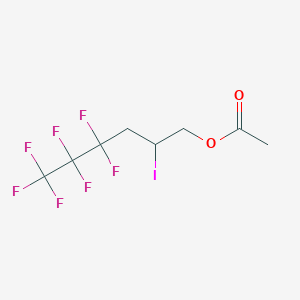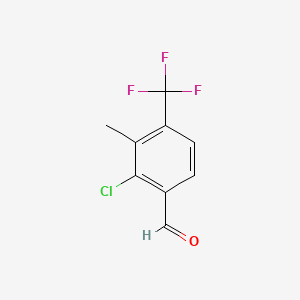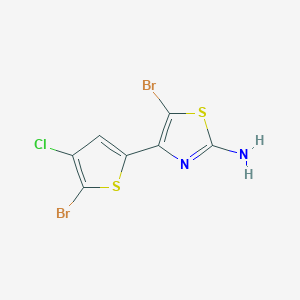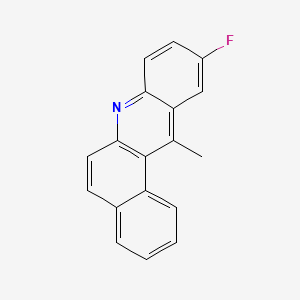
Benz(a)acridine, 10-fluoro-12-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)acridine, 10-fluoro-12-methyl- is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their broad range of biological activities and industrial applications. This compound, with the molecular formula C18H12FN, is characterized by the presence of a fluorine atom at the 10th position and a methyl group at the 12th position on the benz(a)acridine skeleton .
Vorbereitungsmethoden
The synthesis of Benz(a)acridine, 10-fluoro-12-methyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a Friedel-Crafts acylation, followed by cyclization and subsequent functional group modifications to introduce the fluorine and methyl groups . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
Benz(a)acridine, 10-fluoro-12-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives, often using hydrogenation catalysts.
Common reagents used in these reactions include halogens, nitric acid, sulfuric acid, and hydrogen gas. The major products formed depend on the type of reaction and the conditions employed.
Wissenschaftliche Forschungsanwendungen
Benz(a)acridine, 10-fluoro-12-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and fluorescent materials.
Wirkmechanismus
The mechanism of action of Benz(a)acridine, 10-fluoro-12-methyl- primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting enzymes such as topoisomerase. This inhibition can lead to the prevention of DNA replication and transcription, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Benz(a)acridine, 10-fluoro-12-methyl- can be compared with other acridine derivatives such as:
Benz(a)acridine, 10-methyl-: Similar in structure but lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
Amsacrine (m-AMSA): An acridine derivative used clinically as an anticancer agent, known for its ability to inhibit topoisomerase II.
Triazoloacridone (C-1305): Another acridine derivative with potent anticancer properties, currently under clinical investigation.
The presence of the fluorine atom in Benz(a)acridine, 10-fluoro-12-methyl- enhances its lipophilicity and may improve its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent.
Eigenschaften
CAS-Nummer |
436-30-6 |
|---|---|
Molekularformel |
C18H12FN |
Molekulargewicht |
261.3 g/mol |
IUPAC-Name |
10-fluoro-12-methylbenzo[a]acridine |
InChI |
InChI=1S/C18H12FN/c1-11-15-10-13(19)7-9-16(15)20-17-8-6-12-4-2-3-5-14(12)18(11)17/h2-10H,1H3 |
InChI-Schlüssel |
JKOLYLMWKXHXBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=NC3=C1C4=CC=CC=C4C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



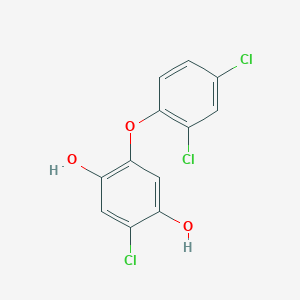

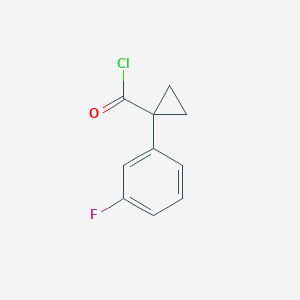
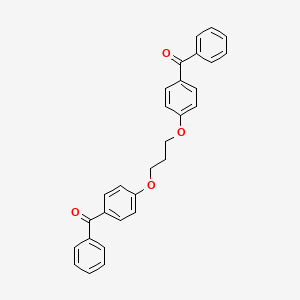
![1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13422112.png)
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)

![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
